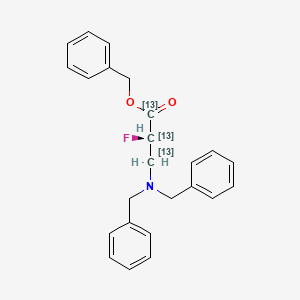
Benzyl (2R)-3-N,N-Dibenzylamino-2-fluoropropanoate-13C3
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzyl (2R)-3-N,N-Dibenzylamino-2-fluoropropanoate-13C3 is a complex organic compound characterized by its unique structure, which includes a benzyl group, a fluorine atom, and a dibenzylamino group
準備方法
Synthetic Routes and Reaction Conditions
One common method involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This method is favored for its mild reaction conditions and functional group tolerance.
Industrial Production Methods
Industrial production of this compound may involve the use of flow microreactor systems, which offer a more efficient, versatile, and sustainable approach compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product.
化学反応の分析
Types of Reactions
Benzyl (2R)-3-N,N-Dibenzylamino-2-fluoropropanoate-13C3 undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized at the benzylic position, leading to the formation of carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The fluorine atom in the compound can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reducing agents: Such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution reagents: Such as nucleophiles like hydroxide ions (OH-) or amines.
Major Products
The major products formed from these reactions include carboxylic acids, alcohols, and substituted derivatives of the original compound.
科学的研究の応用
Benzyl (2R)-3-N,N-Dibenzylamino-2-fluoropropanoate-13C3 has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, including its use in drug development.
Industry: Utilized in the production of specialty chemicals and materials
作用機序
The mechanism by which Benzyl (2R)-3-N,N-Dibenzylamino-2-fluoropropanoate-13C3 exerts its effects involves interactions with specific molecular targets and pathways. For example, the compound may interact with enzymes or receptors, leading to changes in their activity or function . The exact molecular targets and pathways involved can vary depending on the specific application and context of use.
類似化合物との比較
Similar Compounds
Similar compounds to Benzyl (2R)-3-N,N-Dibenzylamino-2-fluoropropanoate-13C3 include:
Benzylpenicillin: A penicillin antibiotic used to treat bacterial infections.
Lacosamide: A medication used for the treatment of partial-onset seizures.
Uniqueness
What sets this compound apart from these similar compounds is its unique combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
生物活性
Benzyl (2R)-3-N,N-dibenzylamino-2-fluoropropanoate-13C3 is a synthetic compound that has garnered attention in various biological research contexts. This article explores its biological activity, mechanisms of action, and relevant research findings.
- Molecular Formula : C21H24FNO2
- Molecular Weight : 380.43 g/mol
- CAS Number : 1217853-98-9
This compound exhibits a range of biological activities, primarily through its interactions with various cellular pathways:
- Anti-infection Activity : The compound has demonstrated efficacy against a variety of pathogens, including bacterial and viral strains. Its mechanism involves disrupting pathogen cell walls and inhibiting replication processes.
- Apoptosis Induction : Research indicates that this compound can trigger programmed cell death in cancer cells, making it a candidate for therapeutic applications in oncology.
- Cell Cycle Regulation : Studies show that it influences cell cycle progression, particularly by affecting the G1/S transition, which is crucial for cell proliferation.
Biological Activity Overview
The following table summarizes the key biological activities associated with this compound:
Case Studies and Research Findings
-
Anti-Viral Efficacy :
A study published in Journal of Medicinal Chemistry demonstrated that this compound exhibited significant antiviral activity against influenza virus. The compound was shown to inhibit viral replication by interfering with the viral entry mechanism into host cells. -
Cancer Therapeutics :
In vitro studies have highlighted the compound's ability to induce apoptosis in breast cancer cells. The mechanism was linked to the activation of caspase pathways, which are critical for the apoptotic process. This finding suggests potential applications in cancer treatment protocols. -
Immunological Applications :
Research published in Immunology Letters indicated that this compound could enhance immune responses by modulating cytokine production. It was found to increase the levels of pro-inflammatory cytokines, suggesting its role as an immunomodulator.
特性
IUPAC Name |
benzyl (2R)-3-(dibenzylamino)-2-fluoro(1,2,3-13C3)propanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24FNO2/c25-23(24(27)28-19-22-14-8-3-9-15-22)18-26(16-20-10-4-1-5-11-20)17-21-12-6-2-7-13-21/h1-15,23H,16-19H2/t23-/m1/s1/i18+1,23+1,24+1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWZWKAWTHAMCLH-LTEZOHICSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN(CC2=CC=CC=C2)CC(C(=O)OCC3=CC=CC=C3)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)CN(CC2=CC=CC=C2)[13CH2][13C@H]([13C](=O)OCC3=CC=CC=C3)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24FNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














